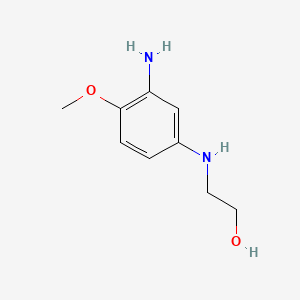![molecular formula C21H28N6OS B1230306 1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)
1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(3-cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea is an aminoquinoline.
Scientific Research Applications
Antimicrobial and Mosquito Larvicidal Activities
One of the notable applications of compounds related to the chemical structure involves their synthesis for antimicrobial and mosquito larvicidal activities. For instance, the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrated significant antibacterial and antifungal activities. These compounds were tested against various bacterial and fungal strains, showing good efficacy compared to standard antibiotics. Additionally, their mosquito larvicidal activity was investigated against fourth instar larvae Culex quinquefasciatus, with some compounds proving lethal for mosquito larvae (Rajanarendar et al., 2010).
Synthesis of Novel Compounds
The chemical structure also finds application in the synthesis of new heterocyclic systems. For example, derivatives have been synthesized through reactions involving - and 4-hydroxy-1-methyl-3-((E)-3-morpholino or piperidin-1-yl or 4-phenylpiperazin-1-yl or 4-(4-methoxyphenyl)piperazin-1-yl) acryloyl)quinolin-2(1H)-one derivatives and 2-amino thiophenol. Some of these compounds showed promising anti-inflammatory activity (Annapurna & Jalapathi, 2014).
Antineoplastic Properties
Another significant application is in the exploration of antineoplastic properties. Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate, for instance, was cyclized into 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-ethylcarboxylate. This process led to the synthesis of 3-substituted 5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-ones. The synthesized compounds underwent evaluation for their antineoplastic properties, indicating their potential in this field (Markosyan et al., 2014).
properties
Product Name |
1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea |
|---|---|
Molecular Formula |
C21H28N6OS |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-[2-[(3-cyano-7-methylquinolin-2-yl)amino]ethyl]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C21H28N6OS/c1-16-3-4-17-14-18(15-22)20(26-19(17)13-16)23-6-7-25-21(29)24-5-2-8-27-9-11-28-12-10-27/h3-4,13-14H,2,5-12H2,1H3,(H,23,26)(H2,24,25,29) |
InChI Key |
BYPBUCYYZAEHDB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C#N)NCCNC(=S)NCCCN3CCOCC3 |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C#N)NCCNC(=S)NCCCN3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-cyclohexyl-5-(2,2-dimethylpropylcarbamoyl)-3-hydroxy-6-methylheptan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B1230223.png)
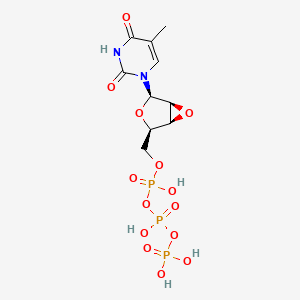

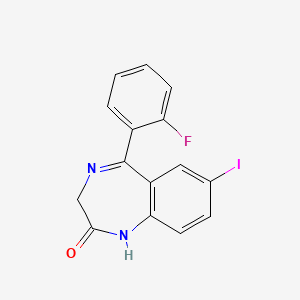
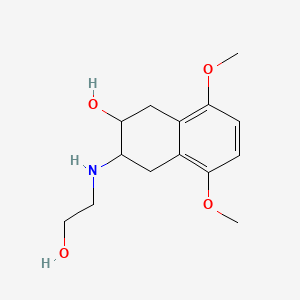
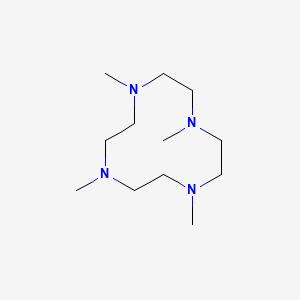
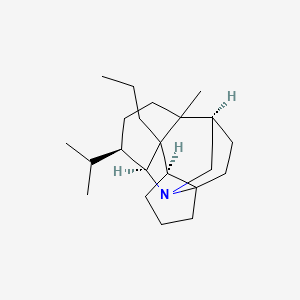
![12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1230234.png)
![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)


![[1-[2-(2-Methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione](/img/structure/B1230245.png)
![3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione](/img/structure/B1230246.png)
